molecular formula C20H24ClN3O4S B501571 N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide CAS No. 865276-01-3

N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide

Cat. No. B501571
CAS RN: 865276-01-3
M. Wt: 437.9g/mol
InChI Key: OGYXNURAVRCPQT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a key target for the treatment of B-cell malignancies. In

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, which leads to downstream inhibition of B-cell receptor signaling. This results in the inhibition of B-cell proliferation and survival, and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, this compound has also been shown to induce apoptosis in B-cell malignancies. This compound has a favorable pharmacokinetic profile and can be administered orally, which makes it a promising therapeutic candidate for the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and oral bioavailability. However, this compound has some limitations, including its potential off-target effects and the need for further evaluation of its safety and efficacy in clinical trials.

Future Directions

For the development of N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide include the evaluation of its safety and efficacy in clinical trials, the investigation of its potential combination with other therapies, and the identification of predictive biomarkers for patient selection. Additionally, further research is needed to understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide can be synthesized using a multi-step process that involves the condensation of 2-amino-4-chloro-5-methoxybenzoic acid with 4-tosylpiperazine, followed by the acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound can inhibit BTK activity and induce apoptosis in B-cell malignancies. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-15-3-6-17(7-4-15)29(26,27)24-11-9-23(10-12-24)14-20(25)22-18-13-16(21)5-8-19(18)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYXNURAVRCPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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